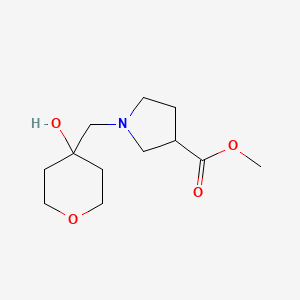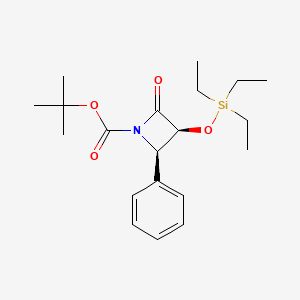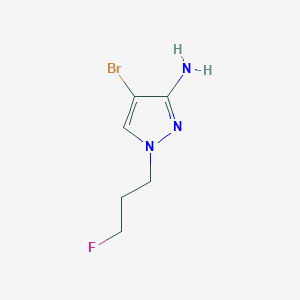![molecular formula C17H25NO B13154010 3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)
3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-9-propyl-9-azabicyclo[331]nonan-3-ol is a complex organic compound with a bicyclic structureThe compound’s structure features a phenyl group, a propyl group, and a bicyclic nonane ring system with a nitrogen atom, making it a versatile molecule for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of sodium borohydride in a methanol solvent to reduce the ketone group to an alcohol . Another approach involves the use of a ruthenium complex catalyst in the presence of hydrogen to achieve the reduction at a lower cost and with a simplified process .
Industrial Production Methods
Industrial production of this compound may leverage the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium iodide and sodium azide in methanol.
Major Products
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Iodo and azido derivatives.
Scientific Research Applications
3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A similar compound used as a catalytic oxidant for the oxidation of alcohols.
3-Substituted 9-iodo-3-azabicyclo[3.3.1]nonanes: Compounds with similar bicyclic structures but different substituents.
Uniqueness
3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific combination of a phenyl group, a propyl group, and a bicyclic nonane ring system.
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
3-phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C17H25NO/c1-2-11-18-15-9-6-10-16(18)13-17(19,12-15)14-7-4-3-5-8-14/h3-5,7-8,15-16,19H,2,6,9-13H2,1H3 |
InChI Key |
SYBCDXBJVHFLPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)
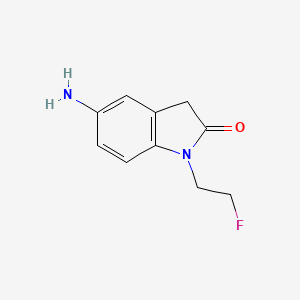
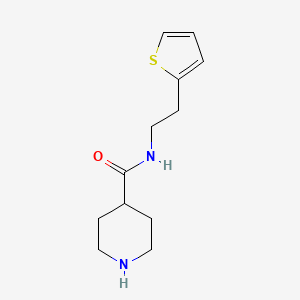

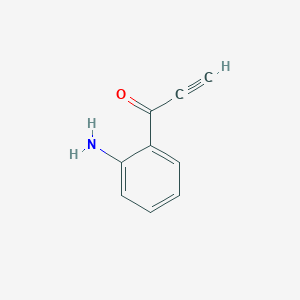
![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)
